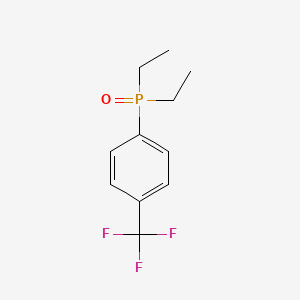

1-Diethylphosphoryl-4-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

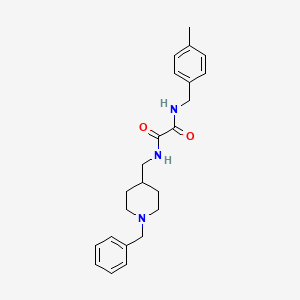

“1-Diethylphosphoryl-4-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 2375270-40-7 . It has a molecular weight of 250.2 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

The InChI Code for “1-Diethylphosphoryl-4-(trifluoromethyl)benzene” is 1S/C11H14F3OP/c1-3-16(15,4-2)10-7-5-9(6-8-10)11(12,13)14/h5-8H,3-4H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“1-Diethylphosphoryl-4-(trifluoromethyl)benzene” is a powder that is stored at room temperature .

Aplicaciones Científicas De Investigación

Covalent Organic Frameworks

The synthesis of covalent organic frameworks (COFs) utilizing building units linked through hydrazone bonds demonstrates the potential application of derivatives similar to 1-Diethylphosphoryl-4-(trifluoromethyl)benzene in constructing highly crystalline, chemically and thermally stable porous materials. These COFs expand the possibilities for storage, filtration, and catalysis applications (Uribe-Romo et al., 2011).

Electrospectrochemistry of π-Conjugated Systems

Research into π-conjugated redox systems with specific end groups, such as borane/borataalkene, which can be related to the structural motifs in 1-Diethylphosphoryl-4-(trifluoromethyl)benzene, indicates the potential for creating materials with unique electronic and optical properties. This could be valuable in the development of new electronic devices or sensors (Fiedler et al., 1996).

Photolysis in Photoaffinity Probes

The study of the photolysis of diazirines, compounds related to 1-Diethylphosphoryl-4-(trifluoromethyl)benzene, highlights the complexity of using such structures in biological systems for obtaining primary sequence data. This research underscores the importance of understanding the chemical behavior of similar compounds when designing photoaffinity probes for biological research (Platz et al., 1991).

Synthesis of Esters via Quaternary Phosphonium Salts

A method involving the treatment of carboxylic acids with compounds like diethyl phosphite, akin to the functional groups in 1-Diethylphosphoryl-4-(trifluoromethyl)benzene, leads to the formation of esters. This highlights a route for synthesizing a variety of ester compounds, potentially useful in pharmaceuticals, agrochemicals, and materials science (Mitsunobu & Yamada, 1967).

Variable Porosity and Chemical Functionality in Porous Materials

Research into the modification of porous phenylacetylene structures by attaching various functional groups suggests applications for 1-Diethylphosphoryl-4-(trifluoromethyl)benzene derivatives in creating materials with adjustable pore sizes and functionalities. These materials could find applications in catalysis, separation technologies, and sensor design (Kiang et al., 1999).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for “1-Diethylphosphoryl-4-(trifluoromethyl)benzene” are not available, related compounds have been studied for their potential in creating efficient thermally activated delayed fluorescence emitters . This suggests that similar compounds could have applications in the field of materials chemistry .

Mecanismo De Acción

Target of Action

It is known that the compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

The trifluoromethyl group in the compound plays a significant role in its interactions with its targets . The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its interaction with its targets .

Biochemical Pathways

The compound’s trifluoromethyl group is known to play a crucial role in various biochemical processes .

Pharmacokinetics

The presence of the trifluoromethyl group is known to enhance the metabolic stability of the compound, which could potentially influence its bioavailability .

Result of Action

The compound is known to be an important intermediate in the synthesis of various pharmaceuticals and agrochemicals , suggesting that it may have diverse effects depending on the specific context of its use.

Propiedades

IUPAC Name |

1-diethylphosphoryl-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3OP/c1-3-16(15,4-2)10-7-5-9(6-8-10)11(12,13)14/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEUQIAXJUKTRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenethyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2607831.png)

![[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2607836.png)

![3-(4-Fluorophenyl)-7,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2607837.png)

![Ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2607839.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(3,5-dimethylpiperidin-1-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2607846.png)

![N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide](/img/structure/B2607847.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2607850.png)